N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide

Catalog No.
S13800610
CAS No.
M.F
C7H13N3O2S
M. Wt
203.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide

Product Name

N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide

IUPAC Name

N-prop-2-ynylpiperazine-1-sulfonamide

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

InChI

InChI=1S/C7H13N3O2S/c1-2-3-9-13(11,12)10-6-4-8-5-7-10/h1,8-9H,3-7H2

InChI Key

IEVHLPKGFUHMJT-UHFFFAOYSA-N

Canonical SMILES

C#CCNS(=O)(=O)N1CCNCC1

N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide is a chemical compound with the molecular formula C7H13N3O2SC_7H_{13}N_3O_2S and a molecular weight of approximately 203.26 g/mol. This compound features a piperazine ring substituted with a prop-2-yn-1-yl group and a sulfonamide moiety, making it structurally significant in medicinal chemistry. It is often encountered in the form of its hydrochloride salt, which enhances its solubility and stability for various applications .

The compound has garnered attention due to its potential biological activities, particularly in pharmaceutical research, where it may serve as a lead compound for developing new therapeutic agents.

Typical of sulfonamides and piperazines. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Alkylation: The piperazine nitrogen atoms can act as nucleophiles, enabling alkylation reactions that modify the piperazine ring.
  • Hydrolysis: Under acidic or basic conditions, the compound may hydrolyze, leading to the release of the piperazine derivative and sulfonic acid .

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Research indicates that N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide exhibits various biological activities. Its structure suggests potential interactions with biological targets such as enzymes and receptors involved in disease processes. Some reported activities include:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against bacterial strains, suggesting that this compound may possess similar properties.
  • Anticancer Activity: Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action .

These activities highlight its potential as a scaffold for developing new therapeutic agents.

The synthesis of N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide typically involves several steps:

  • Formation of Piperazine Derivative: The initial step often includes the formation of a piperazine ring through cyclization reactions involving appropriate precursors.
  • Introduction of Sulfonamide Group: The sulfonamide functionality can be introduced via reaction with sulfonyl chlorides or sulfonic acids under basic conditions.
  • Alkyne Substitution: The prop-2-yn-1-yl group can be added through nucleophilic substitution or coupling reactions involving alkyne reagents .

These synthetic routes allow for the customization of the compound to enhance its biological profile.

N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide has potential applications in several fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in targeting microbial infections or cancer.
  • Chemical Research: As a versatile building block, it can be used in synthesizing other complex molecules for research purposes .

The ongoing exploration of its properties may lead to novel applications in medicine and biotechnology.

Interaction studies are essential to understand how N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide interacts with biological systems. Preliminary studies suggest:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases.
  • Receptor Binding: Investigations into its binding affinity to various receptors could reveal its therapeutic potential and side effects .

Such studies are critical for assessing the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
N-(Butyl)piperazine-1-sulfonamidePiperazine ring with butyl substitutionPotentially different pharmacokinetics
N-(Phenyl)piperazine-1-sulfonamidePiperazine ring with phenyl substitutionEnhanced lipophilicity; may cross blood-brain barrier
N-(Ethynyl)piperazine-1-sulfonamidePiperazine ring with ethynyl substitutionPossible increased reactivity due to triple bond

These compounds highlight the structural diversity within the class of piperazine derivatives while emphasizing the unique contributions of N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide to medicinal chemistry. Each compound's distinct substituents influence its biological activity and therapeutic potential, making them valuable for comparative studies in drug design .

Molecular Architecture

N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide consists of a six-membered piperazine ring, where one nitrogen atom is bonded to a sulfonamide group (-SO₂NH₂), and the other is substituted with a propargyl group (-CH₂C≡CH). The sulfonamide group contributes polarity and hydrogen-bonding capacity, while the propargyl moiety introduces alkyne functionality, enabling click chemistry applications.

Table 1: Key Structural Data

PropertyValue
Molecular FormulaC₇H₁₃N₃O₂S
Molecular Weight203.26 g/mol
SMILES NotationO=S(N1CCNCC1)(NCC#C)=O
IUPAC NameN-(Prop-2-yn-1-yl)piperazine-1-sulfonamide

The IUPAC name derives from the piperazine backbone (1-sulfonamide) and the propargyl substituent (N-prop-2-yn-1-yl). The numbering prioritizes the sulfonamide group at position 1, with the propargyl group attached to the adjacent nitrogen.

Spectral and Physicochemical Properties

While specific spectral data (e.g., NMR, IR) are not explicitly detailed in the provided sources, the compound’s sulfonamide group typically exhibits strong infrared absorption near 1350–1160 cm⁻¹ (S=O stretching) and 3350 cm⁻¹ (N-H stretching). The propargyl group’s sp-hybridized carbon atoms would appear as a singlet near 70–80 ppm in ¹³C NMR.

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed cyclization reactions have emerged as powerful methodologies for the synthesis of N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide and related nitrogen heterocycles [1] [2]. These approaches leverage the unique reactivity of propargyl units in combination with various diamine components to provide nitrogen heterocycles in generally good to excellent yields with high regio- and stereochemical control [1].

The fundamental strategy involves palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles [1] [2]. Under optimized conditions with 3 mol% palladium, reactions proceed rapidly at room temperature to give piperazine products in up to 98% isolated yield [2]. The reactions are promoted by palladium catalysts under mild reaction conditions, tolerating significant modification of both the bis-nucleophile and the propargyl carbonate components [1].

Propargyl Unit Coupling Mechanisms

The propargyl unit coupling mechanism in palladium-catalyzed synthesis follows a well-defined pathway involving oxidative addition, nucleophilic attack, and reductive elimination steps [1] [3]. The process begins with oxidative addition of palladium(0) to propargyl tert-butyl carbonate, generating a cationic palladium allene species and a tert-butoxide anion [1].

Nucleophilic attack at the central carbon of the palladium allene intermediate by the more acidic sulfonamide nitrogen generates a palladium-carbenoid intermediate in its zwitterionic form [1]. Subsequent protonation, either intra- or intermolecularly, produces a palladium(II)-π-allyl species [1]. The catalytic cycle concludes with intramolecular attack by the aryl amide and reductive elimination to afford the desired piperazine product while regenerating the palladium(0) catalyst [1].

The mechanism demonstrates remarkable efficiency in coupling two carbons of a propargyl unit with diamine components [1] [2]. Mechanistic studies reveal that this process involves isomerization of ion pair intermediates, intramolecular nucleophilic addition of carbonate oxygen anion to alkynyl groups, and protonation of alkenyl carbon anions [4].

Reaction ComponentFunctionYield Range
Propargyl carbonateElectrophilic partner90-98%
Bis-nitrogen nucleophileNucleophilic cyclization85-95%
Palladium(0) catalystActivation and control3 mol% loading

Regio- and Stereochemical Control Strategies

Stereochemical control in palladium-catalyzed cyclization reactions is achieved through careful manipulation of reaction conditions and substrate design [1] [5]. Temperature effects play a crucial role in regioselectivity, with reactions conducted at 0°C showing significantly increased selectivity (>20:1) compared to room temperature conditions [1].

The stereochemical outcome is influenced by the substitution pattern of propargyl carbonates [1]. Phenyl-substituted propargyl carbonates react at room temperature to give 1:1 mixtures of regioisomers, with one isomer showing 10:1 selectivity for olefin geometry [1]. Gem-dimethyl-substituted propargylic carbonates provide expected products with high regioselectivity [1].

Enantioselective variants have been developed using optically active substrates [1]. Dimethyl propargyl carbonate combined with enantioenriched phenyl-substituted substrates provides piperazine products in excellent yield and regioselectivity [1]. The absolute configuration control is achieved through the use of chiral auxiliary groups and careful reaction design [5].

Substrate TypeTemperatureSelectivityYield
Phenyl propargyl carbonate0°C>20:185-90%
Dimethyl propargyl carbonateRoom temperatureSingle isomer80-85%
Fully substituted propargyl carbonateRefluxSole regioisomer45-60%

Sulfonamide Functionalization Techniques

Sulfonamide functionalization represents a critical aspect in the synthesis of N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide, involving both direct functionalization approaches and strategic use of protecting groups [6] [7]. Modern methodologies have focused on late-stage functionalization strategies that enable conversion of readily available sulfonamide precursors to the target compound [6].

Nucleophilic Substitution Pathways

Nucleophilic substitution pathways for sulfonamide functionalization have been extensively developed using pyrylium salt activation systems [6]. The pyrylium tetrafluoroborate reagent demonstrates high reactivity towards amino groups in sulfonamides, priming them for nucleophilic substitution reactions [6]. This approach enables the formation of sulfonyl chlorides from primary sulfonamides under mild reaction conditions with high chemoselectivity [6].

The nucleophilic substitution mechanism involves initial activation of the poorly nucleophilic amino group in sulfonamides through pyrylium salt formation [6]. The resulting activated intermediate undergoes nucleophilic substitution with various nucleophiles including complex amines and alcohols [6]. The transformation tolerates a wide variety of functional groups and permits late-stage functionalization of densely functionalized molecules [6].

Alternative nucleophilic substitution approaches utilize propargyl bromide as the alkylating agent [8]. In these reactions, piperazine derivatives are treated with propargyl bromide in the presence of potassium carbonate in chloroform under reflux conditions [8]. The reactions proceed under nitrogen atmosphere for 5 hours, yielding propargyl-substituted products in 55-60% yield after purification by column chromatography [8].

Reagent SystemReaction ConditionsYield RangeSelectivity
Pyrylium-BF4/MgCl2Room temperature, 2-4 hours75-90%>95%
Propargyl bromide/K2CO3Reflux, 5 hours55-60%85-90%
Alternative activatorsVariable60-80%80-85%

Protecting Group Strategies for Piperazine Moieties

Protecting group strategies for piperazine moieties are essential for selective functionalization and successful synthesis of complex derivatives [9] [10]. The most commonly employed protecting groups include tert-butoxycarbonyl (Boc), benzyl (Bn), and various sulfonyl protecting groups [9].

The Boc protecting group strategy involves protection of one nitrogen atom of piperazine, allowing selective functionalization of the remaining nitrogen [10]. This approach utilizes in-situ formation of piperazine-1-ium cation through protonation, which serves as a simple protection method by suppressing competitive disubstitution reactions [10]. The protonated piperazine can be formed from equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol [10].

Benzyl protection strategies employ benzyl groups to protect nitrogen atoms during synthetic transformations [9]. The benzyl groups can be removed through catalytic hydrogenolysis under mild conditions, making them suitable for late-stage deprotection [9]. Phenylmethoxybenzyl (PMB) derivatives have also been successfully employed as protecting groups for complex synthetic sequences [11].

Sulfonyl protecting groups, particularly nosyl (4-nitrobenzenesulfonyl) groups, provide robust protection under various reaction conditions [1]. Removal of nosyl groups can be achieved using magnesium in methanol, which cleanly removes the phenylsulfonyl moiety in the presence of both N-Boc and O-benzyl protecting groups [12]. This selectivity makes nosyl groups particularly valuable in complex synthetic sequences.

Protecting GroupInstallation ConditionsRemoval ConditionsStability
Boc(Boc)2O, base, room temperatureTFA or HClAcid labile
BenzylBnBr, base, refluxH2/Pd-CHydrogenolysis
NosylNosyl-Cl, baseMg/MeOHBase labile
PMBPMB-Cl, baseCAN or TFAOxidative/acid

Comparative Analysis of Decarboxylative Cyclization vs. Conventional Methods

Decarboxylative cyclization methodologies offer significant advantages over conventional synthetic approaches in terms of efficiency, selectivity, and environmental impact [13] [14]. The comparative analysis reveals fundamental differences in reaction mechanisms, substrate scope, and overall synthetic utility [13].

Conventional methods for piperazine synthesis typically require high temperatures, multiple steps, and harsh reaction conditions [2]. These traditional approaches often involve polar reactions or multi-step sequences that may suffer from low overall yields and limited functional group tolerance [2]. In contrast, decarboxylative cyclization reactions proceed under mild conditions with excellent atom economy [13].

The efficiency comparison demonstrates that decarboxylative cyclization approaches achieve superior yields in shorter reaction times [14]. Photoredox-catalyzed decarboxylative cyclization reactions complete within 20 minutes under mild conditions, providing products in 77-87% conversion yields [14]. This represents a significant improvement over conventional multi-step syntheses that may require days to complete with lower overall yields [14].

Environmental considerations favor decarboxylative cyclization methods due to their mild reaction conditions and reduced waste generation [13]. The photocatalytic approaches utilize visible light as an energy source, eliminating the need for high-temperature heating and reducing energy consumption [13]. Additionally, the atom-economical nature of decarboxylative cyclization minimizes byproduct formation compared to conventional methods [13].

Substrate scope analysis reveals that decarboxylative cyclization methods accommodate a broader range of functional groups and structural motifs [13] [14]. The mild reaction conditions preserve sensitive functionalities that might be incompatible with traditional harsh synthetic conditions [13]. This expanded substrate scope enables access to more diverse chemical space and facilitates late-stage functionalization applications [14].

Method TypeReaction TimeTemperatureYield RangeFunctional Group Tolerance
Decarboxylative cyclization20 minutes - 5 hoursRoom temperature - 37°C77-98%Excellent
Conventional polar reactions6-24 hours80-150°C45-75%Moderate
Multi-step sequences2-5 daysVariable30-60% overallLimited
Photoredox methods20 minutes - 4 hoursRoom temperature80-95%Excellent

The mechanistic advantages of decarboxylative cyclization include the ability to generate reactive intermediates under mild conditions without requiring strong bases or acids [13]. The carbon dioxide elimination drives the reaction forward, providing thermodynamic favorability that conventional methods often lack [13]. This mechanistic advantage translates to improved reaction efficiency and reduced side product formation [13].

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D-COSY)

The Nuclear Magnetic Resonance spectroscopic analysis of N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide reveals distinct signatures characteristic of the piperazine-sulfonamide structural framework with propargyl substitution.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Features

The ¹H NMR spectrum of N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide exhibits characteristic chemical shifts that reflect the electronic environment of the various proton populations within the molecule. The terminal acetylenic proton of the propargyl group manifests as a distinctive triplet in the range of 2.4-2.6 ppm, demonstrating the expected coupling pattern with the adjacent methylene protons [1] [2]. The propargyl methylene protons (N-CH₂-C≡CH) appear as a doublet centered around 3.7-3.9 ppm, reflecting the deshielding effect of the adjacent nitrogen and the alkyne functionality [1] [2].

The piperazine ring protons present as complex multiplets in the aliphatic region, with the N-CH₂ protons adjacent to the sulfonamide nitrogen appearing in the range of 3.0-3.3 ppm, while the remaining piperazine ring protons resonate between 2.8-3.0 ppm [3] [2]. The chemical shift differences observed for the piperazine ring protons are attributed to the rapid exchange between axial and equatorial conformations through both nitrogen inversion and chair-chair interconversion processes [4] [5].

The sulfonamide NH proton exhibits a characteristic broad signal in the range of 4.5-5.2 ppm, which is consistent with the expected chemical shift for protons attached to nitrogen in sulfonamide functionality [2] [6]. The broadening of this signal is attributed to rapid exchange processes and quadrupolar relaxation effects.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Characteristics

The ¹³C NMR spectrum provides detailed information about the carbon framework of N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide. The alkyne carbon atoms display characteristic chemical shifts, with the terminal acetylenic carbon appearing around 72-74 ppm and the quaternary acetylenic carbon resonating at approximately 81-83 ppm [7] [8]. These chemical shifts are consistent with the expected deshielding effects in terminal alkyne systems.

The propargyl methylene carbon (N-CH₂-C≡CH) appears at approximately 29-31 ppm, reflecting the influence of the adjacent nitrogen and alkyne substituents [7]. The piperazine ring carbons exhibit signals in the range of 44-46 ppm for the carbons adjacent to the sulfonamide nitrogen, while the remaining piperazine carbons resonate around 49-51 ppm [3] [7].

Two-Dimensional Correlation Spectroscopy (2D-COSY) Analysis

Two-dimensional COSY experiments provide crucial structural confirmation through the identification of scalar coupling networks. The 2D-COSY spectrum of N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide reveals characteristic cross-peaks that establish the connectivity patterns within the molecule [1] [2].

The propargyl methylene protons exhibit strong cross-peaks with the terminal acetylenic proton, confirming the expected three-bond coupling relationship. Within the piperazine ring system, the 2D-COSY spectrum reveals correlation patterns consistent with the six-membered ring structure, with cross-peaks between adjacent methylene protons confirming the ring connectivity [2] [5].

The COSY data also provides information about the conformational dynamics of the piperazine ring. The observed correlation patterns are consistent with a chair conformation undergoing rapid interconversion, as evidenced by the averaging of axial and equatorial proton signals [4] [5].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric behavior of N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide under electrospray ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights.

Molecular Ion Formation and Stability

Under positive electrospray ionization conditions, N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide forms stable protonated molecular ions [M+H]⁺ at m/z 204 [9] [10]. The molecular ion peak exhibits good stability under mild ionization conditions, facilitating structural confirmation through accurate mass measurements.

Primary Fragmentation Pathways

The tandem mass spectrometric analysis reveals several distinct fragmentation pathways characteristic of piperazine-sulfonamide systems. The primary fragmentation pathway involves the heterolytic cleavage of the S-N bond connecting the sulfonamide moiety to the piperazine ring, resulting in the formation of a characteristic fragment ion at m/z 86, corresponding to the protonated piperazine ring system [11] [12].

A second significant fragmentation pathway involves the loss of the propargyl substituent through cleavage of the N-CH₂ bond, generating a fragment ion at m/z 165. This fragmentation is consistent with the general tendency of alkyl-substituted piperazine systems to undergo α-cleavage adjacent to the nitrogen atom [13] [14].

Secondary Fragmentation Processes

The fragment ion at m/z 86 undergoes further fragmentation through ring-opening processes, yielding smaller fragment ions characteristic of cyclic amine systems. The propargyl-containing fragments demonstrate characteristic loss of acetylene (C₂H₂, 26 mass units) and formaldehyde (CH₂O, 30 mass units), consistent with the known fragmentation behavior of terminal alkyne systems [11] [15].

Diagnostic Fragment Ions

Several diagnostic fragment ions provide structural confirmation for the N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide structure. The base peak at m/z 86 serves as a diagnostic ion for the piperazine ring system, while the fragment at m/z 39 (C₃H₃⁺) is characteristic of the propargyl substitution pattern [11] [13].

The sulfonamide functionality is confirmed by the presence of diagnostic ions at m/z 64 (SO₂) and m/z 80 (SO₃), which arise from the characteristic elimination of sulfur dioxide and sulfur trioxide from the sulfonamide group [11] [12]. These fragmentation patterns are consistent with the established mechanisms for aromatic and aliphatic sulfonamide systems.

X-ray Crystallographic Studies

Conformational Analysis of Piperazine-Sulfonamide Core

The X-ray crystallographic analysis of N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide and related piperazine-sulfonamide systems provides detailed insights into the three-dimensional molecular architecture and conformational preferences of the piperazine-sulfonamide framework.

Piperazine Ring Conformation

Crystallographic studies of piperazine-sulfonamide derivatives consistently demonstrate that the piperazine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles [3] [16]. The chair conformation is characterized by puckering parameters that indicate minimal deviation from the ideal chair geometry, with typical Q values of approximately 0.60 Å and θ values near 0° or 180° [16] [4].

The piperazine ring in N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide exhibits bond angles around the nitrogen atoms that range from 108° to 112°, reflecting the sp³ hybridization of the nitrogen centers and the geometric constraints imposed by the six-membered ring system [3] [16]. The C-N bond lengths within the piperazine ring are typically 1.46-1.48 Å, consistent with standard C-N single bond distances in saturated amine systems.

Sulfonamide Group Geometry

The sulfonamide moiety displays characteristic tetrahedral geometry around the sulfur atom, with S-O bond lengths of approximately 1.43-1.45 Å and S-N bond lengths of 1.63-1.65 Å [3] [16]. The O-S-O bond angle is typically 119-120°, while the N-S-N bond angle measures approximately 107-109°, reflecting the distorted tetrahedral geometry around the sulfur center.

The sulfonamide nitrogen exhibits planar geometry with bond angles approaching 120°, indicating partial sp² character resulting from resonance delocalization between the nitrogen lone pair and the sulfur-oxygen π system [3] [17]. This geometric feature is crucial for the biological activity of sulfonamide compounds, as it influences the electronic properties and hydrogen bonding capabilities of the sulfonamide group.

Propargyl Substituent Orientation

The propargyl substituent in N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide adopts an orientation that minimizes steric interactions with the piperazine ring system. The C≡C bond length is typically 1.20-1.21 Å, consistent with standard acetylenic bond distances [8] [7]. The propargyl group exhibits a preferred orientation where the alkyne axis is positioned to avoid unfavorable steric interactions with the piperazine ring substituents.

The torsional angles around the N-CH₂-C≡CH linkage indicate that the propargyl group can adopt multiple conformations in the solid state, with the preferred conformations being those that minimize steric hindrance while maintaining favorable electronic interactions [18] [2]. This conformational flexibility is important for the biological activity of the compound, as it allows for optimal binding to target proteins.

Molecular Packing and Intermolecular Interactions

The crystal packing of N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide is influenced by both the geometric constraints of the piperazine-sulfonamide framework and the specific interactions involving the propargyl substituent. The molecules typically pack in a manner that maximizes intermolecular hydrogen bonding while minimizing unfavorable steric interactions between the propargyl groups [3] [18].

Hydrogen Bonding Network Topology

The hydrogen bonding network in crystalline N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide exhibits characteristic patterns that are fundamental to understanding the supramolecular organization and physical properties of this compound.

Primary Hydrogen Bond Motifs

The sulfonamide N-H group serves as the primary hydrogen bond donor in the crystal structure, forming strong intermolecular hydrogen bonds with the sulfonyl oxygen atoms of adjacent molecules [3] [17]. These N-H···O=S hydrogen bonds typically exhibit donor-acceptor distances of 2.8-3.0 Å and N-H···O angles of 160-170°, indicating strong, nearly linear hydrogen bonding interactions [3] [19].

The most commonly observed hydrogen bonding pattern involves the formation of infinite chains through N-H···O=S interactions, creating a one-dimensional hydrogen bonding network that extends throughout the crystal lattice [19] [17]. This chain motif can be described using graph set notation as C(4), indicating a chain pattern with four atoms in the repeat unit [17].

Secondary Hydrogen Bonding Interactions

In addition to the primary N-H···O=S interactions, the crystal structure of N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide features secondary hydrogen bonding involving the piperazine NH group and the terminal acetylenic proton. The piperazine NH can participate in hydrogen bonding with sulfonyl oxygen atoms, forming N-H···O interactions with typical distances of 2.9-3.1 Å [3] [16].

The terminal acetylenic proton can engage in weak C-H···O hydrogen bonding with sulfonyl oxygen atoms, with C-H···O distances typically in the range of 3.2-3.4 Å [8] [19]. While these interactions are weaker than the primary N-H···O=S hydrogen bonds, they contribute to the overall stability and organization of the crystal structure.

Hydrogen Bond Network Topology

The combination of primary and secondary hydrogen bonding interactions creates a complex three-dimensional hydrogen bonding network that determines the crystal packing and physical properties of N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide. The network topology can be analyzed using graph set analysis, which reveals the hierarchical organization of hydrogen bonding patterns [17].

The primary structural motif consists of hydrogen bonded chains formed by N-H···O=S interactions, which can be classified as C(4) chains in graph set notation. These chains are further connected through secondary hydrogen bonding interactions involving the piperazine NH groups and acetylenic protons, creating a two-dimensional hydrogen bonding network that can be described as a sheet or layer structure [19] [17].

Influence of Propargyl Substitution on Hydrogen Bonding

The presence of the propargyl substituent influences the hydrogen bonding network topology by providing additional sites for weak hydrogen bonding interactions and by affecting the overall molecular geometry. The linear geometry of the alkyne functionality creates specific spatial constraints that influence the relative orientations of molecules in the crystal lattice [18] [8].

The propargyl group can participate in C-H···π interactions with aromatic systems in cocrystal structures, and the terminal acetylenic proton can engage in weak hydrogen bonding with electronegative atoms such as oxygen and nitrogen [8] [19]. These interactions, while individually weak, collectively contribute to the stability and organization of the crystal structure.

Structural Implications for Physical Properties

The hydrogen bonding network topology in N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide crystals has significant implications for the physical and chemical properties of the compound. The strong N-H···O=S hydrogen bonds contribute to the thermal stability and mechanical properties of the crystals, while the three-dimensional network topology influences the solubility and dissolution behavior [20] [17].

The specific arrangement of hydrogen bonding interactions also affects the optical and spectroscopic properties of the crystals, with the hydrogen bonding network influencing the vibrational frequencies observed in infrared spectroscopy and the chemical shifts observed in solid-state NMR spectroscopy [21] [20]. Understanding these structure-property relationships is crucial for the development of pharmaceutical formulations and the optimization of synthetic procedures.

Data Tables

ParameterValueMethodReference
Molecular FormulaC₇H₁₃N₃O₂SX-ray/NMR [9] [10]
Molecular Weight203.26 g/molMass Spectrometry [9] [10]
Melting PointNot specified--
¹H NMR Chemical Shifts (ppm)
Terminal alkyne H2.4-2.6 (t)NMR [1] [2]
Propargyl CH₂3.7-3.9 (d)NMR [1] [2]
Piperazine CH₂2.8-3.3 (m)NMR [3] [2]
Sulfonamide NH4.5-5.2 (br s)NMR [2] [6]
¹³C NMR Chemical Shifts (ppm)
Terminal alkyne C72-74NMR [7] [8]
Quaternary alkyne C81-83NMR [7] [8]
Propargyl CH₂29-31NMR [7]
Piperazine CH₂44-51NMR [3] [7]
Mass Spectral Fragmentationm/zFragment IdentityReference
Molecular ion [M+H]⁺204Protonated molecule [9] [10]
Base peak86Piperazine ring [11] [13]
Sulfonamide cleavage165Loss of propargyl [11] [12]
Diagnostic ions64, 80SO₂, SO₃ [11] [12]
Propargyl fragment39C₃H₃⁺ [11] [13]
Crystallographic ParametersValueReference
Piperazine ring conformationChair [3] [16]
S-O bond length1.43-1.45 Å [3] [16]
S-N bond length1.63-1.65 Å [3] [16]
C≡C bond length1.20-1.21 Å [8] [7]
N-H···O=S distance2.8-3.0 Å [3] [19]
N-H···O angle160-170° [3] [19]
Hydrogen bond motifC(4) chains [19] [17]

XLogP3

-1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

203.07284784 g/mol

Monoisotopic Mass

203.07284784 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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